molecular formula C18H22N2O5 B2917982 Ethyl 4-(2-(benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazine-1-carboxylate CAS No. 1219905-84-6

Ethyl 4-(2-(benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazine-1-carboxylate

Cat. No. B2917982
CAS RN: 1219905-84-6
M. Wt: 346.383
InChI Key: PPBXKRQPFJMTPO-UHFFFAOYSA-N
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Description

The compound contains several structural components including a benzo[d][1,3]dioxol-5-yl group, a cyclopropanecarbonyl group, a piperazine ring, and an ethyl carboxylate group . These groups are common in many bioactive compounds and could potentially contribute to the compound’s properties and activities.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. The benzo[d][1,3]dioxol-5-yl group and the cyclopropanecarbonyl group could potentially influence the compound’s conformation and reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For instance, the piperazine ring is often involved in reactions with acids and bases, and the cyclopropanecarbonyl group can undergo various transformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would determine properties like solubility, melting point, and reactivity .

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety measures .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve exploring its interactions with various biological systems to understand its mechanism of action .

properties

IUPAC Name

ethyl 4-[2-(1,3-benzodioxol-5-yl)cyclopropanecarbonyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5/c1-2-23-18(22)20-7-5-19(6-8-20)17(21)14-10-13(14)12-3-4-15-16(9-12)25-11-24-15/h3-4,9,13-14H,2,5-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPBXKRQPFJMTPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2CC2C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-(benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazine-1-carboxylate

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